

# H-Gly-Tyr-Gly-OH: An In-depth Technical Guide for Researchers

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## Compound of Interest

Compound Name: *H-Gly-Tyr-Gly-OH*

Cat. No.: *B15600345*

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The tripeptide **H-Gly-Tyr-Gly-OH**, composed of glycine and tyrosine residues, serves as a valuable model peptide in a variety of research applications. Its well-defined structure and the distinct physicochemical properties of its constituent amino acids make it an ideal tool for studying fundamental aspects of peptide chemistry, enzymology, and cellular transport. This technical guide provides a comprehensive overview of **H-Gly-Tyr-Gly-OH**, including its properties, synthesis, and key experimental protocols.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **H-Gly-Tyr-Gly-OH** is essential for its application in research. The following table summarizes key quantitative data for this tripeptide.

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>17</sub> N <sub>3</sub> O <sub>5</sub>	[1]
Molecular Weight	295.29 g/mol	[1]
Exact Mass	295.11682065 Da	[1]
IUPAC Name	2-[[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid	[1]
Calculated pI	~5.6 (Estimated based on pKa values of terminal groups and the tyrosine side chain)	
pKa (α-carboxyl)	~2.34 (Approximated from glycine)	[2]
pKa (α-amino)	~9.60 (Approximated from glycine)	[2]
pKa (Tyrosine side chain)	~10.0	[3]
Solubility	Soluble in water.[4] The presence of the hydrophobic tyrosine side chain may limit solubility in aqueous solutions at or near the isoelectric point. [3]	
XLogP3	-3.4	[1]
Hydrogen Bond Donors	5	[1]
Hydrogen Bond Acceptors	6	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quantification of **H-Gly-Tyr-Gly-OH**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **H-Gly-Tyr-Gly-OH** in  $\text{D}_2\text{O}$ . Actual shifts may vary based on experimental conditions such as pH and temperature.

Predicted  $^1\text{H}$  Chemical Shifts (ppm)

Residue	H $\alpha$	H $\beta$	H $\delta$ (ring)	H $\epsilon$ (ring)
Gly (1)	3.8 - 4.0	-	-	-
Tyr (2)	4.4 - 4.6	2.9 - 3.2	7.0 - 7.2	6.7 - 6.9
Gly (3)	3.8 - 4.0	-	-	-

Predicted  $^{13}\text{C}$  Chemical Shifts (ppm)

Residue	C $\alpha$	C $\beta$	C $\gamma$ (ring)	C $\delta$ (ring)	C $\epsilon$ (ring)	C $\zeta$ (ring)	Carbon yl (C')
Gly (1)	42 - 44	-	-	-	-	-	170 - 173
Tyr (2)	54 - 56	36 - 38	128 - 130	130 - 132	115 - 117	155 - 157	172 - 175
Gly (3)	42 - 44	-	-	-	-	-	174 - 177

## Mass Spectrometry

Upon electrospray ionization (ESI) and collision-induced dissociation (CID), the protonated precursor ion of **H-Gly-Tyr-Gly-OH** ( $[\text{M}+\text{H}]^+$ ) is expected to fragment at the peptide bonds, generating characteristic b- and y-ions.

Theoretical m/z Values for  $[\text{M}+\text{H}]^+$  and Key Fragment Ions

Ion Type	Sequence	Theoretical m/z ([M+H] <sup>+</sup> )
Precursor	Gly-Tyr-Gly	296.12
b-ions		
b <sub>1</sub>	Gly	58.03
b <sub>2</sub>	Gly-Tyr	221.09
y-ions		
y <sub>1</sub>	Gly	76.04
y <sub>2</sub>	Tyr-Gly	239.10

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of **H-Gly-Tyr-Gly-OH** in research.

### Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Tyr-Gly-OH

This protocol is adapted for the manual Fmoc/tBu-based synthesis of **H-Gly-Tyr-Gly-OH** on a 0.1 mmol scale.<sup>[5]</sup>

Materials:

- Fmoc-Gly-Wang resin
- Fmoc-Tyr(tBu)-OH
- Fmoc-Gly-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)

- Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
- Diethyl ether (cold)

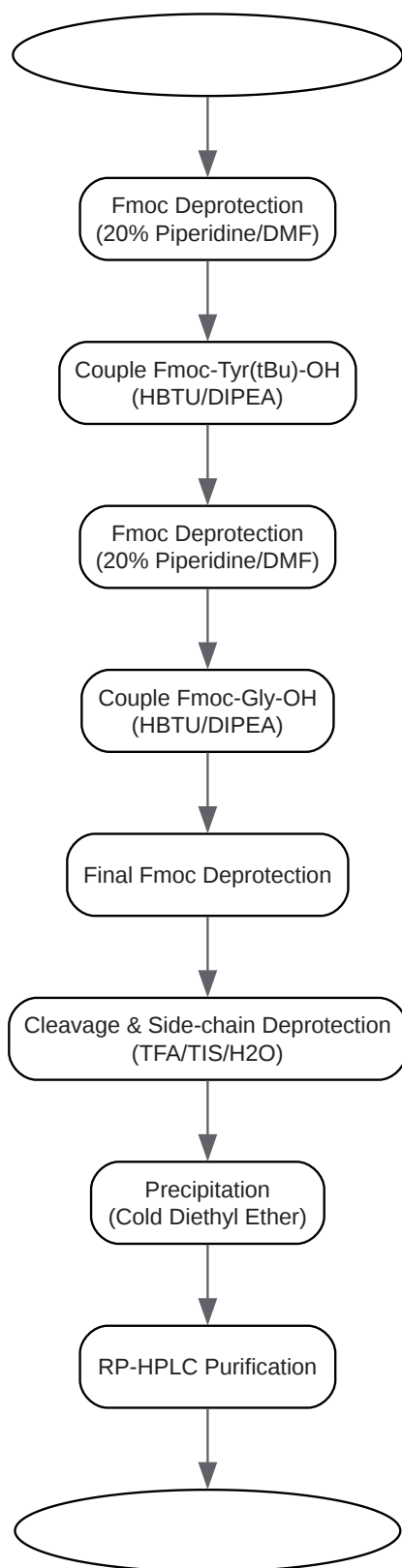
Protocol:

- Resin Preparation: Swell Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add 20% piperidine in DMF and agitate for 5 minutes.
  - Drain and repeat the piperidine treatment for 15 minutes.
  - Wash the resin thoroughly with DMF.
- First Coupling (Tyrosine):
  - In a separate vial, pre-activate Fmoc-Tyr(tBu)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.
  - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  - Wash the resin with DMF.
- Fmoc Deprotection: Repeat step 2.
- Second Coupling (Glycine):
  - Pre-activate Fmoc-Gly-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF.
  - Add the activated amino acid solution to the resin and agitate for 1-2 hours.

- Wash the resin with DMF.
- Final Fmoc Deprotection: Repeat step 2.
- Cleavage and Deprotection:
  - Wash the peptide-resin with DCM and dry under vacuum.
  - Add the cleavage cocktail and agitate for 2-3 hours.
  - Filter the resin and collect the filtrate.
- Peptide Precipitation:
  - Precipitate the peptide by adding the filtrate to cold diethyl ether.
  - Centrifuge to pellet the peptide and decant the ether.
  - Wash the pellet with cold diethyl ether and dry under vacuum.

#### Purification:

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.<sup>[5]</sup> Fractions containing the pure peptide are collected and lyophilized.



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### Solid-Phase Peptide Synthesis Workflow

## Enzymatic Hydrolysis Assay using Carboxypeptidase A

**H-Gly-Tyr-Gly-OH** is a substrate for carboxypeptidase A (CPA), which cleaves the C-terminal amino acid.<sup>[6]</sup> The rate of hydrolysis can be monitored by HPLC.

Materials:

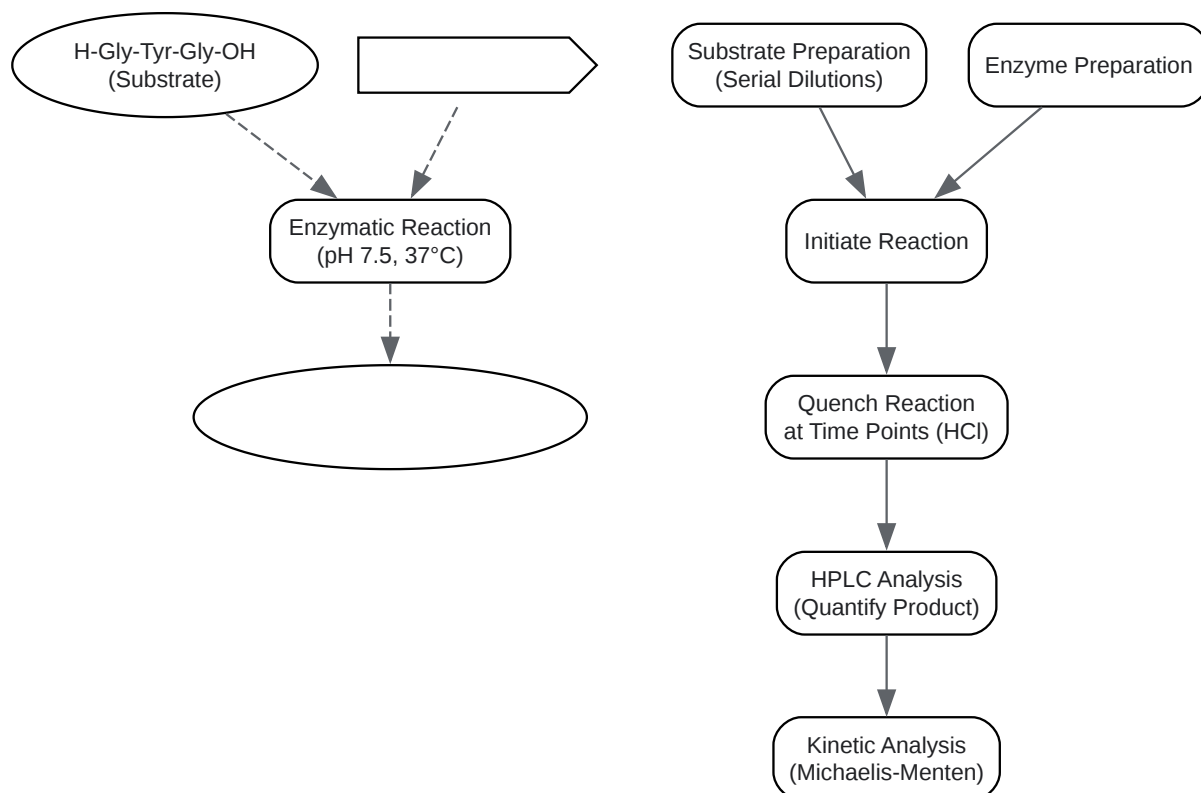
- **H-Gly-Tyr-Gly-OH**
- Carboxypeptidase A (from bovine pancreas)
- Assay Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.5
- Quenching Solution: 1 M HCl
- HPLC system with a C18 column

Protocol:

- Reagent Preparation:
  - Prepare a stock solution of **H-Gly-Tyr-Gly-OH** (e.g., 10 mM) in the assay buffer. Create serial dilutions to obtain a range of substrate concentrations (e.g., 0.1 mM to 5 mM).
  - Prepare a working solution of Carboxypeptidase A in cold 10% LiCl.<sup>[7]</sup>
- Enzymatic Reaction:
  - Pre-warm the substrate solutions to the desired reaction temperature (e.g., 37°C).
  - Initiate the reaction by adding a small volume of the CPA working solution to the substrate solution.
  - Incubate at the reaction temperature.
- Time-Course Sampling:
  - At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.



- Immediately quench the reaction by adding the aliquot to an equal volume of 1 M HCl.[\[6\]](#)
- HPLC Analysis:
  - Analyze the quenched samples by RP-HPLC.
  - Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
  - Monitor the elution of the product (Gly-Tyr and Glycine) and the remaining substrate at an appropriate wavelength (e.g., 220 nm or 280 nm).
- Data Analysis:
  - Quantify the amount of product formed at each time point by integrating the peak areas.
  - Determine the initial reaction velocity for each substrate concentration.
  - Calculate the kinetic parameters ( $K_m$  and  $k_{at}$ ) by fitting the data to the Michaelis-Menten equation.



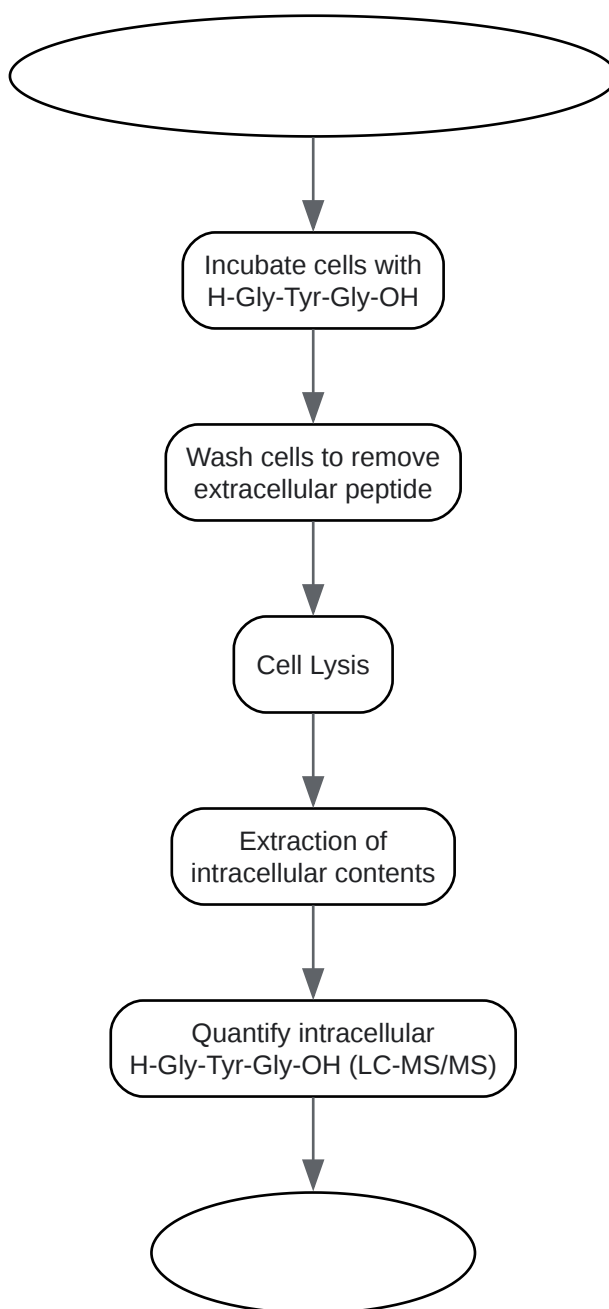
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### Enzymatic Hydrolysis Kinetics Workflow

## Applications in Research

### Model for Peptide Transport Studies

The cellular uptake of small peptides is often mediated by proton-coupled oligopeptide transporters (POTs) like PepT1. **H-Gly-Tyr-Gly-OH** can be used as a model substrate to study the kinetics and mechanisms of these transporters. An experimental workflow could involve incubating cells expressing the transporter with the peptide and measuring its intracellular concentration over time using methods like LC-MS/MS.



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### Peptide Uptake Experimental Workflow

## Substrate for Other Enzymatic Studies

Besides carboxypeptidase A, the peptide bond between tyrosine and glycine can be a target for other proteases, such as chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids.[8] This makes **H-Gly-Tyr-Gly-OH** a useful substrate for studying the specificity and activity of various endo- and exopeptidases.

In conclusion, **H-Gly-Tyr-Gly-OH** is a versatile and valuable tool for researchers. Its well-characterized properties and straightforward synthesis make it an excellent model peptide for a wide range of applications in biochemistry, drug development, and cell biology.

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- To cite this document: BenchChem. [H-Gly-Tyr-Gly-OH: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600345#h-gly-tyr-gly-oh-as-a-model-peptide-in-research]

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